molecular formula C17H19FN4O2 B3013970 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2320382-80-5

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B3013970
CAS No.: 2320382-80-5
M. Wt: 330.363
InChI Key: FETIEZCUWODMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone features a rigid 8-azabicyclo[3.2.1]octane core, a 1,2,4-triazole substituent at the 3-position, and a 3-fluoro-4-methoxyphenyl methanone group. This structure combines steric constraints from the bicyclic system with electronic modulation via the fluorine and methoxy groups on the aromatic ring, making it a candidate for targeting receptors or enzymes sensitive to such motifs .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-24-16-5-2-11(6-15(16)18)17(23)22-12-3-4-13(22)8-14(7-12)21-10-19-9-20-21/h2,5-6,9-10,12-14H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETIEZCUWODMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties, including interactions with various receptors and enzymes.

Chemical Structure

The molecular formula of the compound is C_{16}H_{18}F_{N}_{5}O with a molecular weight of approximately 315.34 g/mol. The structure includes a triazole ring, which is often associated with significant biological activity due to its ability to form hydrogen bonds and interact with biological macromolecules.

Research indicates that compounds containing the azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, primarily through their interactions with neurotransmitter receptors and enzymes. Specifically, the triazole moiety contributes to the binding affinity and selectivity towards targets such as:

  • Kappa Opioid Receptors (KOR) : Compounds similar to this structure have shown potent antagonistic activity at KORs, which are involved in pain modulation and mood regulation .
  • Fatty Acid Amide Hydrolase (FAAH) : Some derivatives have been identified as selective inhibitors of FAAH, an enzyme that breaks down endocannabinoids, thus potentially enhancing their effects in the body .

In Vitro Studies

In vitro studies have demonstrated that derivatives of azabicyclo[3.2.1]octanes exhibit significant inhibitory activity against various targets:

CompoundTargetIC50 (μM)Reference
ARN16186NAAA0.64
ARN19689FAAH0.33
Analog 6cKOR0.020

These findings suggest that modifications to the azabicyclo structure can lead to enhanced potency and selectivity for specific biological targets.

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Pain Management : A study explored the use of KOR antagonists derived from azabicyclo structures in managing pain without the side effects associated with traditional opioids .
  • Inflammatory Conditions : Research has indicated that NAAA inhibitors like ARN16186 can reduce inflammatory responses in animal models, suggesting potential applications in treating conditions such as arthritis .
  • Neuropharmacology : Investigations into FAAH inhibitors have shown promise in enhancing endocannabinoid signaling, which may benefit conditions like anxiety and depression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Aromatic Ring

3-Fluoro-4-methoxyphenyl vs. 4-Chlorophenyl

The compound in , (4-chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone, replaces the 3-fluoro-4-methoxyphenyl group with a 4-chlorophenyl moiety. The study in highlights antibacterial activity, suggesting that halogenated aryl groups enhance antimicrobial potency .

3-Fluoro-4-nitrophenyl Derivatives

describes (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one , where the nitro group introduces strong electron-withdrawing effects. This could increase metabolic stability but reduce solubility. The fluorine at the 2-position (vs. 3-position in the target compound) may sterically hinder interactions with target proteins .

Variations in Heterocyclic Substituents

Triazole vs. Tetrazole or Thiadiazole
  • 1,2,4-Triazole (Target Compound): The 1,2,4-triazole group provides hydrogen-bonding capability and moderate lipophilicity, which may enhance blood-brain barrier penetration .
  • Thiadiazole (): Thiadiazole-containing analogs (e.g., in ) exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation .

Modifications to the Bicyclic Core

A. Methyl Substituents ( and )

Similarly, ’s (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl derivatives highlight how alkylation can modulate pharmacokinetic properties .

B. Amino and Sulfonyl Groups ()

The compound in , ((1R,3s,5S)-3-(7-amino-3-(6-(2-fluorophenyl)pyridin-3-yl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2H-1,2,3-triazol-4-yl)methanone, introduces a sulfonyl group and pyrazolo-pyrimidinyl moiety. The sulfonyl group enhances solubility, while the pyrimidine ring may engage in π-π stacking with aromatic residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.